molecular formula C15H14ClFN4S B5757420 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione

1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione

Cat. No. B5757420
M. Wt: 336.8 g/mol
InChI Key: HOWVPNXODGARJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione, also known as CFPT, is a chemical compound that has been the subject of extensive research in recent years. This compound has shown promising results in various scientific research applications, including as an anticancer agent and as a potential treatment for Alzheimer's disease. In

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione involves its ability to interact with specific enzymes and proteins in the body. 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione also interacts with beta-amyloid proteins, preventing their aggregation and the formation of plaques in the brain.
Biochemical and Physiological Effects:
1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has several biochemical and physiological effects that make it a promising candidate for further research. 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been shown to have low toxicity and is well-tolerated by the body. 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione also has good bioavailability, meaning that it can be easily absorbed by the body and reach its target tissues.

Advantages and Limitations for Lab Experiments

1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has several advantages for lab experiments, including its high purity and stability. 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is also easy to synthesize, making it readily available for researchers. However, 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has some limitations, including its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione. One direction is to further explore its potential as an anticancer agent, particularly in combination with other drugs. Another direction is to investigate its potential as a treatment for Alzheimer's disease, including its ability to cross the blood-brain barrier. Additionally, further research is needed to fully understand the mechanism of action of 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione and to optimize its synthesis and formulation for use in clinical trials.
In conclusion, 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is a promising compound that has shown potential in various scientific research applications. Its synthesis method has been optimized, and its mechanism of action and biochemical and physiological effects have been extensively studied. While there are some limitations to its use in lab experiments, there are several future directions for research on 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione that could lead to the development of new treatments for cancer and Alzheimer's disease.

Synthesis Methods

The synthesis of 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione involves the reaction of 4-chloro-3-fluoroaniline, pyridine-3-carbaldehyde, and thiourea in the presence of a catalyst. This reaction results in the formation of 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione as a white crystalline solid. The synthesis of 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has been optimized to increase the yield and purity of the compound, making it suitable for further research.

Scientific Research Applications

1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has shown promising results in various scientific research applications. One of the most significant applications of 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione is its potential as an anticancer agent. Studies have shown that 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 1-(3-chloro-4-fluorophenyl)-5-(3-pyridinylmethyl)-1,3,5-triazinane-2-thione has also been shown to have potential as a treatment for Alzheimer's disease by inhibiting the formation of beta-amyloid plaques, which are a hallmark of the disease.

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-5-(pyridin-3-ylmethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN4S/c16-13-6-12(3-4-14(13)17)21-10-20(9-19-15(21)22)8-11-2-1-5-18-7-11/h1-7H,8-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWVPNXODGARJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)N(CN1CC2=CN=CC=C2)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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